1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE
Description
1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenoxy-benzyl group and a trimethoxy-phenyl-methanone moiety
Properties
Molecular Formula |
C27H30N2O5 |
|---|---|
Molecular Weight |
462.5g/mol |
IUPAC Name |
[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H30N2O5/c1-31-24-17-21(18-25(32-2)26(24)33-3)27(30)29-14-12-28(13-15-29)19-20-8-7-11-23(16-20)34-22-9-5-4-6-10-22/h4-11,16-18H,12-15,19H2,1-3H3 |
InChI Key |
LWXSCXICYCJVAM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reductive amination of a piperazine derivative with an aromatic aldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown promise in antimicrobial and antifungal studies . Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and leading to various biological effects. Additionally, it may interact with cell membranes, altering their permeability and function .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- Phenoxyethanol
- Phenoxybenzamine
Uniqueness
Compared to similar compounds, 1-[(3-PHENOXYPHENYL)METHYL]-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE stands out due to its unique combination of a piperazine ring with phenoxy and trimethoxy-phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
